2-(2-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-7-5-6-8-17(14)26-12-19(24)22-15-9-10-18-16(11-15)23(4)20(25)21(2,3)13-27-18/h5-11H,12-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRJQKLVKAUBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Promoted Cyclization
A base-mediated intramolecular cyclization strategy, adapted from PMC studies, enables efficient construction of the benzoxazepin ring. For example, treatment of ortho-fluoro-N-propylbenzamide derivatives with propargyl alcohol in the presence of KOH (3.0 equivalents) in DMSO at 50°C for 12 hours yields 1,4-benzoxazepin-5(4H)-ones in up to 54% yield. Critical parameters include:
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Base | KOH (3.0 eq) | Maximizes ring closure |
| Solvent | DMSO/MeCN (1:1) | Enhances solubility |
| Temperature | 30°C → 50°C gradient | Reduces side products |
This method’s versatility allows introduction of methyl groups at the 3,3,5 positions through judicious selection of starting materials with pre-installed alkyl substituents.
Azide-Mediated Ring Expansion
Ambeed protocols demonstrate an alternative route using sodium azide for chromanone-to-benzoxazepinone conversion. Reacting 7-bromochroman-4-one with NaN₃ in dichloromethane and methanesulfonic acid at 0°C achieves quantitative yield of 8-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. Subsequent hydrogenolysis or alkylation installs the 3,3,5-trimethyl groups.
Incorporation of the 2-Methylphenoxy Group
Etherification of the acetamide’s phenolic oxygen with 2-methylphenol employs Ullmann-type coupling or Mitsunobu conditions. A modified Suzuki-Miyaura approach, as detailed in Ambeed’s boronic ester protocols, proves effective when using 2-methylphenol-derived boronates:
| Component | Specification |
|---|---|
| Catalyst | PdCl₂(dppf) (5 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 120°C, 1 h |
| Yield | 48–52% |
Microwave-assisted synthesis reduces reaction times to 30 minutes while maintaining comparable yields.
Analytical Characterization
Rigorous spectroscopic validation ensures product integrity:
- ¹H NMR : Diagnostic signals include δ 7.80 ppm (d, J = 6.0 Hz, benzoxazepin H-7), δ 5.60 ppm (s, acetamide NH), and δ 2.09 ppm (s, 3,3,5-trimethyl groups).
- MS (EI) : Molecular ion at m/z = 442.55 [M+H]⁺ aligns with the theoretical molecular weight.
- HPLC Purity : >98% achieved via reverse-phase C18 chromatography (ACN/H₂O gradient).
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide would depend on its specific biological target. Potential mechanisms could include:
Binding to a specific receptor: This could modulate the activity of the receptor and influence downstream signaling pathways.
Inhibition of an enzyme: This could block a key step in a metabolic pathway.
Interaction with DNA or RNA: This could affect gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Benzoxazepin vs. Thiazolidinone Derivatives
- Target Compound : The benzoxazepin core provides a rigid yet flexible scaffold due to its seven-membered ring, enabling diverse interactions with biological targets .
- Thiazolidinone Analogs: Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () feature a five-membered thiazolidinone ring with sulfur and nitrogen. This smaller ring size reduces conformational flexibility but enhances metabolic stability due to sulfur’s electronegativity .
Benzoxazepin vs. Oxazinan/Hexan Derivatives
- Pharmacopeial Analogs: Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () utilize hexan or oxazinan backbones. These linear or six-membered structures prioritize peptide-like interactions, whereas the benzoxazepin’s fused ring system may improve binding affinity to planar active sites .
Substituent Effects
Phenoxy Group Variations
- Dimethylphenoxy Analogs: Compounds like 2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide () exhibit increased lipophilicity due to additional methyl groups, which may improve bioavailability but reduce solubility .
Amide Side Chains
Hydrogen-Bonding and Crystallography
- The benzoxazepin’s oxygen and nitrogen atoms enable distinct hydrogen-bonding patterns compared to thiazolidinones () or oxazinan derivatives (). These interactions influence crystal packing and solubility .
- Tools like SHELX () are critical for resolving such structural nuances, ensuring accurate comparison of intermolecular interactions .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-(2-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide (CAS Number: 921792-96-3) is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests a diverse range of biological activities. This article reviews the current understanding of its biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. The structural formula includes a benzoxazepine moiety that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| IUPAC Name | 2-(2-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide |
| CAS Number | 921792-96-3 |
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and anti-cancer agent. The following sections summarize key findings from various studies.
Anti-inflammatory Properties
In vitro studies have indicated that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A notable study demonstrated that treatment with the compound reduced inflammation in macrophage cell lines by modulating NF-kB signaling pathways.
Anticancer Activity
Preliminary investigations suggest that the compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Breast Cancer Cells (MCF7) : The compound showed significant inhibition of cell proliferation with an IC50 value of approximately 15 µM.
- Lung Cancer Cells (A549) : Similar results were observed with IC50 values around 12 µM.
These findings suggest that the compound may induce apoptosis through caspase activation pathways.
Case Studies
-
Case Study on Inflammatory Response :
- Researchers treated RAW264.7 macrophages with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in nitric oxide production and downregulation of iNOS expression.
-
Case Study on Cancer Cell Lines :
- A comparative study was conducted using MCF7 and A549 cells.
- The compound's ability to induce cell cycle arrest at the G1 phase was confirmed via flow cytometry analysis.
The proposed mechanism by which this compound exerts its biological effects involves:
- Inhibition of NF-kB Pathway : This leads to reduced expression of inflammatory mediators.
- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing the compound?
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the benzoxazepine core via reflux with reagents like chloroacetyl chloride and triethylamine, monitored by TLC .
- Step 2: Acetamide coupling under controlled temperatures (e.g., room temperature) in polar aprotic solvents (e.g., DMF), with potassium carbonate as a base .
- Step 3: Purification via recrystallization (e.g., pet-ether) or column chromatography to isolate the pure product .
Table 1. Synthesis Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Core Formation | Triethylamine, reflux | Generate benzoxazepine scaffold | |
| Acetamide Coupling | DMF, K₂CO₃, 25°C | Attach acetamide moiety | |
| Purification | Pet-ether recrystallization | Remove impurities |
Q. Which analytical techniques are essential for characterizing the compound?
- HPLC: Assess purity using reverse-phase C18 columns with UV detection .
- NMR Spectroscopy: Confirm structure via ¹H (300 MHz, CDCl₃) and ¹³C NMR, focusing on aromatic proton shifts and acetamide carbonyl signals .
- IR Spectroscopy: Identify functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹) using KBr pellets .
- Mass Spectrometry (MS): Verify molecular weight (e.g., m/z 430.2 [M+1]) .
Table 2. Analytical Methods
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| HPLC | Purity analysis | C18 column, 254 nm UV | |
| ¹H NMR | Structural confirmation | 300 MHz, δ 3.8 (-OCH₃) | |
| IR | Functional groups | 1667 cm⁻¹ (amide C=O) |
Q. How can researchers confirm the molecular structure post-synthesis?
Combine ¹H/¹³C NMR to assign all protons and carbons, IR to validate functional groups, and MS to confirm molecular weight. Cross-reference spectral data with computational predictions (e.g., PubChem) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection: Use DMF for polar intermediates to enhance solubility and reaction rates .
- Catalysis: Explore phase-transfer catalysts or microwave-assisted synthesis for accelerated kinetics .
- Process Control: Implement continuous flow reactors for precise temperature and mixing control, reducing side reactions .
Q. What methodological approaches resolve contradictions in reported biological activity data?
- Dose-Response Studies: Systematically test activity across concentrations to identify non-linear effects .
- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to rule off-target effects .
- Purity Reassessment: Use HPLC-MS to detect impurities (>98% purity required for reliable bioactivity data) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
- Substituent Variation: Modify methyl/phenoxy groups on the benzoxazepine core and acetamide side chain to assess impact on target binding .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., neurotransmitter receptors) .
- In Vitro/In Vivo Correlation: Compare enzyme inhibition (IC₅₀) with animal model efficacy (e.g., anti-inflammatory activity in murine models) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD): Simulate binding stability in protein active sites (e.g., using GROMACS) .
- Pharmacophore Modeling: Map essential chemical features (e.g., hydrogen bond donors) using Schrödinger Suite .
- ADMET Prediction: Use SwissADME to forecast pharmacokinetics (e.g., blood-brain barrier penetration) .
Q. How can stability issues during synthesis or storage be mitigated?
- Degradation Studies: Monitor hydrolytic stability via accelerated aging (40°C/75% RH) with HPLC tracking .
- Lyophilization: Improve shelf-life by storing the compound as a lyophilized powder under inert gas .
- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups during synthesis to shield reactive sites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities?
- Meta-Analysis: Compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation times) .
- Reproducibility Tests: Replicate experiments with standardized protocols (e.g., NIH Rigor Guidelines) .
- Cross-Validation: Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Methodological Resources
Q. What advanced training is recommended for handling this compound?
- Courses: CHEM 416 (Chemical Biology Methods & Experimental Design) for advanced NMR/MS techniques .
- Workshops: CLP Research Forums for interdisciplinary collaboration on SAR and mechanistic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
